molecular formula C13H13AsN6O4S2 B1204634 Melarsonyl CAS No. 37526-80-0

Melarsonyl

Cat. No. B1204634
CAS RN: 37526-80-0
M. Wt: 456.3 g/mol
InChI Key: LDILLULDEJXERI-UHFFFAOYSA-N
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Description

Melarsonyl, also known as Melarsonic acid, is an anthelmintic agent . It has the ability to inhibit parasites potently . It has been used for the treatment of human trypanosomiasis and onchocerciasis .


Molecular Structure Analysis

Melarsonyl has a molecular weight of 456.33 and its molecular formula is C13H13AsN6O4S2 . The exact mass is 455.97 . The structure of Melarsonyl is complex, involving several different elements including carbon, hydrogen, arsenic, nitrogen, oxygen, and sulfur .

Scientific Research Applications

Effects on Onchocerca Volvulus

Melarsonyl potassium, an arsenical drug, has been researched for its effects on Onchocerca volvulus, a parasite causing onchocerciasis. In a study conducted in Cameroon, different dosages of melarsonyl potassium were tested for their impact on the parasite strains. The research indicated that melarsonyl potassium could sterilize or kill adult female worms of the parasite, leading to a gradual decline in microfilariae over two years. However, the study also highlighted the risk of arsenical encephalopathy, cautioning against its use in onchocerciasis treatment unless the associated risks are mitigated (Duke, 1970).

Properties in Aqueous Solution

Melarsamine hydrochloride (MelCy), a derivative of melarsonyl, demonstrates complex behavior in aqueous solutions. The compound, when dissolved in water, forms an equilibrium mixture of various forms, including MelCy, MelCy -1, melarsen oxide, and free cysteamine. Over time, the content of MelCy decreases with a corresponding increase in melarsen oxide and sodium melarsen. This study indicates the complex chemical dynamics of melarsamine hydrochloride and its derivatives in solution (Berger & Fairlamb, 1994).

Contribution to Trypanocidal Properties

Research on spiroarsoranes, pentavalent compounds including derivatives of potassium melarsonyl, has been conducted to explore their trypanocidal properties. These compounds, with variations in their synthesis and pharmacomodulations, exhibit different levels of solubility and bioavailability, influencing their effectiveness against Trypanosoma brucei brucei. The study contributes to understanding the role of different organoarsenical drugs, including melarsonyl derivatives, in treating African trypanosomiasis (Loiseau et al., 2004).

High-Performance Liquid Chromatographic Method

A high-performance liquid chromatographic method has been developed to separate and estimate melaminophenyl arsenical drugs, including melarsonyl potassium. This method, utilizing an octadecylsilane reverse-phase column and UV absorbance detection, provides a specific and sensitive assay system for this class of antiparasitic agents. This development aids in the analysis and quantification of melarsonyl and its derivatives, which are crucial for clinical and research purposes (Berger & Fairlamb, 1994).

Target for Arsenical Drugs Against African Trypanosomes

Melarsonyl and its derivatives have been identified as targeting trypanothione, a metabolite in Trypanosoma brucei, forming a stable adduct. This interaction suggests that trypanothione could be a primary target for arsenical drugs against African trypanosomes, potentially explaining their selective toxic action. Understanding this interaction is crucial for developing more effective treatments for trypanosomiasis (Fairlamb, Henderson, & Cerami, 1989).

properties

IUPAC Name

2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13AsN6O4S2/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDILLULDEJXERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13AsN6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13355-00-5 (di-potassium salt)
Record name Melarsonyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90864390
Record name Melarsonyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melarsonyl

CAS RN

37526-80-0
Record name Melarsonyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melarsonyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELARSONYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOO8QR9Y40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
BOL Duke - Bulletin of the World Health Organization, 1970 - ncbi.nlm.nih.gov
… The effects of the arsenical drug melarsonyl … ) melarsonyl course against the Sudan savanna strain was a slight microfilaricidal action detected. The 2(4 x 200mg) course of melarsonyl …
Number of citations: 8 www.ncbi.nlm.nih.gov
P Richet - Bull. Seanc. Acad, R. Sci. Ouire-Mer, 1966 - cabdirect.org
… Unfortunately melarsonyl is as liable as … , melarsonyl was definitely inferior to melarsoprol. [This article gives an excellent review with bibliography of the clinical use of melarsonyl.] …
Number of citations: 0 www.cabdirect.org
DB Coperman - Tropenmedizin und Parasitologie, 1979 - europepmc.org
… In this trial suramin, diethylcarbamazine, trichlorphon, levamisole, mebendazole, melarsonyl … volvulus except for melarsonyl potassium which was macrofilarticidal against O. gutturosa …
Number of citations: 35 europepmc.org
PM Loiseau, P Lubert, JG Wolf - Arzneimittel-forschung, 1999 - europepmc.org
… mumol/l whereas potassium melarsonyl exhibited an EC50 of … more active than potassium melarsonyl used as a reference … anthelmintic activity compared with potassium melarsonyl. …
Number of citations: 9 europepmc.org
B Cristau, M Placidi - Medecine Tropicale: Revue du Corps de Sante …, 1972 - europepmc.org
… Biliary excretion of melarsoprol, melarsonyl and related compounds]. - Abstract - Europe PMC … Biliary excretion of melarsoprol, melarsonyl and related compounds]. …
Number of citations: 4 europepmc.org
B Cristau, M Placidi, P Audibert - … Revue du Corps de Sante Colonial, 1972 - europepmc.org
… Study of melarsoprol and potassic melarsonyl]. - Abstract - Europe PMC … Study of melarsoprol and potassic melarsonyl]. … Biliary excretion of melarsoprol, melarsonyl and …
Number of citations: 3 europepmc.org
BOL Duke - Bulletin of the World Health Organization, 1970 - apps.who.int
… The effects of the arsenical drug melarsonyl … ) melarsonyl course against the Sudan savanna strain was a slight microfilaricidal action detected. The 2(4 x 200mg) course of melarsonyl …
Number of citations: 3 apps.who.int
S Van Nieuwenhove, PJ Schechter… - Transactions of the …, 1985 - academic.oup.com
… Melarsonyl (TrimelarsanR, Mel W), another trivalent arsenical, administered subcutaneouslv or … of 12 melarsoprol or melarsonyl injections. Few are cured after a second ftill course. The …
Number of citations: 185 academic.oup.com
PM Loiseau, P Lubert, JG Wolf - Antimicrobial agents and …, 2000 - Am Soc Microbiol
… Thus, we tried to obtain classical organoarsenicals such as melarsoprol and melarsonyl by starting with melarsamine and dithiols such as BAL and 2,3-dimercapto-succinic acid (Fig.6). …
Number of citations: 51 journals.asm.org
ER Rodelas - … ; June 15-18, 1982, Seoul, Korea, 1983 - Korean Veterinary Medical …
Number of citations: 0

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